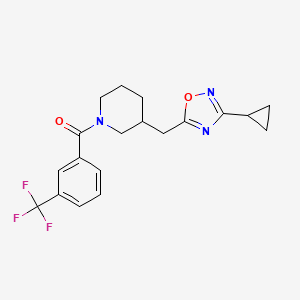

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-4-14(10-15)18(26)25-8-2-3-12(11-25)9-16-23-17(24-27-16)13-6-7-13/h1,4-5,10,12-13H,2-3,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWUJSXITFCNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling.

Mode of Action

This compound acts as an inhibitor of DDR1 phosphorylation . By inhibiting the phosphorylation of DDR1, it prevents the activation of downstream signaling pathways that are involved in processes such as cell proliferation and extracellular matrix remodeling.

Biochemical Pathways

The inhibition of DDR1 phosphorylation impacts several biochemical pathways. DDR1 is involved in the regulation of various cellular processes, including cell differentiation, cell migration, and cell cycle progression. By inhibiting DDR1, this compound can potentially disrupt these processes, leading to altered cell behavior.

Result of Action

The inhibition of DDR1 phosphorylation by this compound can lead to a variety of cellular effects. For example, it has been shown to prevent collagen-induced activation of renal epithelial cells expressing DDR1. This suggests that the compound could potentially be used to treat conditions related to abnormal collagen signaling, such as fibrotic diseases.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of collagen, which is the natural ligand for DDR1, can affect the efficacy of the compound. Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer and fibrotic diseases. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 381.432 g/mol. The structure includes several functional groups: a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group. These structural features contribute to its biological activity.

The primary target of this compound is Discoidin Domain Receptor 1 (DDR1) . The compound inhibits the phosphorylation of DDR1, which plays a crucial role in various cellular processes such as:

- Cell Growth : Inhibition of DDR1 can lead to reduced cell proliferation.

- Cell Migration : Modulating DDR1 activity affects cellular movement, which is critical in cancer metastasis.

- Extracellular Matrix Remodeling : DDR1 is involved in the remodeling processes that are often dysregulated in fibrotic diseases.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution in biological systems. Its selectivity towards kinases indicates a clean safety profile in vitro, making it a promising candidate for further therapeutic exploration.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown high potency against various cancer cell lines. For example, it demonstrated over 80% inhibition against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

Effects on Fibrosis

In animal models of Alport Syndrome , the compound has been shown to prevent renal fibrosis and maintain renal function by inhibiting DDR1 activity. This suggests potential therapeutic applications in treating fibrotic diseases .

Case Studies

Several studies have highlighted the effectiveness of oxadiazole derivatives:

- Antiproliferative Effects : A study evaluated various oxadiazole derivatives against a panel of 58 cancer cell lines. The compound exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines .

- Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to DDR1 with significant affinity, supporting its role as an inhibitor .

- Cytotoxicity Assessments : Cytotoxicity tests on normal cell lines indicated minimal toxicity at therapeutic concentrations, reinforcing its safety profile .

Comparison with Similar Compounds

Key Structural Differences and Physicochemical Properties

Functional Group Analysis

- Trifluoromethyl vs. In contrast, ethoxy () and methyl () groups are electron-donating, favoring solubility or aromatic interactions .

- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound is less polar than triazoles (), which may reduce water solubility but enhance membrane permeability. Triazoles, however, offer hydrogen-bonding sites for target engagement .

- Piperidine Core : All analogs share a piperidinyl scaffold, which provides conformational flexibility. Substituents at the 3-position (e.g., oxadiazole-methyl vs. triazole) modulate steric effects and pharmacokinetics .

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, hydrazine hydrate and enol ethers under reflux conditions in ethanol have been used to form similar heterocycles, with purification via column chromatography (≥95% purity) . Optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1 to 1:5) is critical to minimize byproducts like uncyclized intermediates.

Q. How can NMR spectroscopy and X-ray crystallography be applied to characterize this compound?

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). The trifluoromethyl group (δ ~120–125 ppm in 19F NMR) and piperidine protons (δ 1.5–3.5 ppm) are key diagnostic signals .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with solvent molecules). Crystallization in DMF/EtOH mixtures has yielded suitable crystals for analogous compounds .

Q. What initial structure-activity relationship (SAR) insights can guide functional group modifications?

- Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding.

- Modify the trifluoromethylphenyl moiety to evaluate electronic contributions (e.g., substitute with nitro or methoxy groups).

- Use in vitro assays (e.g., enzyme inhibition) to correlate changes in potency with structural variations .

Advanced Research Questions

Q. How can solubility challenges arising from the trifluoromethyl and aromatic groups be addressed during formulation?

- Employ co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility.

- Introduce ionizable groups (e.g., tertiary amines) into the piperidine ring to improve pH-dependent solubility .

- Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvent systems .

Q. How should contradictory SAR data from analogous compounds be analyzed?

- Perform multivariate statistical analysis (e.g., PCA or PLS) to identify confounding variables (e.g., assay conditions or impurities).

- Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out artifact-driven trends .

Q. What strategies are recommended for assessing metabolic stability in preclinical models?

- Use liver microsomes (human or rodent) to quantify oxidative metabolism. Monitor demethylation or hydroxylation of the oxadiazole and piperidine moieties via LC-MS/MS.

- Apply deuterium isotope effects to stabilize metabolically labile C-H bonds .

Q. How can crystallographic disorder in the piperidine ring be resolved?

- Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts.

- Refine disordered regions using constraints (e.g., SIMU/DELU in SHELXL) and validate with omit maps .

Q. What computational approaches predict binding interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.